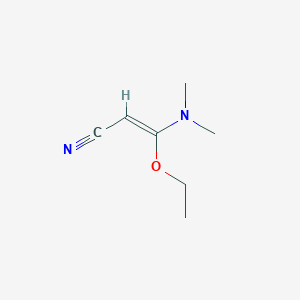

3-Dimethylamino-3-ethoxyacrylonitril

Description

The Role of Multifunctional Enamines and Nitriles as Strategic Synthons

Multifunctional enamines and nitriles are prized as strategic synthons due to their inherent and tunable reactivity. The enamine moiety, with its electron-donating nitrogen atom, and the nitrile group, with its electron-withdrawing nature, create a polarized π-system. This electronic arrangement makes these molecules valuable intermediates for the synthesis of a wide array of compounds, particularly heterocycles. google.com The ability of these synthons to participate in cycloaddition and condensation reactions allows for the rapid assembly of complex ring systems that are prevalent in natural products and pharmaceutically active molecules.

The nitrile group itself is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or ketones through various synthetic manipulations. libretexts.orgyoutube.com Similarly, the enamine can act as a nucleophile or be involved in pericyclic reactions. The combination of these two groups in a single molecule provides a powerful toolkit for the synthetic chemist.

Overview of 3-Dimethylamino-3-ethoxyacrylonitrile's Structural Features and Reactivity Potential

3-Dimethylamino-3-ethoxyacrylonitrile, with the chemical formula C₇H₁₂N₂O, is a prototypical example of a push-pull alkene. Its structure features a central carbon-carbon double bond substituted with an electron-donating dimethylamino group and an electron-donating ethoxy group at one end, and an electron-withdrawing nitrile group at the other. This specific arrangement of functional groups, known as a ketene (B1206846) O,N-acetal substituted with a nitrile group, results in a highly polarized molecule with distinct reactive sites.

The key structural features that dictate its reactivity include:

Nucleophilic β-Carbon: The electron-donating character of the dimethylamino and ethoxy groups increases the electron density at the β-carbon of the acrylonitrile (B1666552) framework, making it a soft nucleophile.

Electrophilic Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org

Reactive Double Bond: The polarized C=C double bond can participate in various cycloaddition reactions.

This unique combination of functionalities allows 3-Dimethylamino-3-ethoxyacrylonitrile to act as a versatile precursor for the synthesis of various heterocyclic systems. It is anticipated to react with dinucleophiles, such as hydrazines and amidines, to form pyrazoles, pyrimidines, and other related heterocycles. The ethoxy group can act as a leaving group in substitution reactions, further expanding its synthetic utility.

While specific experimental data for 3-Dimethylamino-3-ethoxyacrylonitrile is scarce in publicly available literature, its reactivity can be inferred from its close structural analogs, 3-(dimethylamino)acrylonitrile (B1336122) and 3-ethoxyacrylonitrile (B1336121).

Interactive Data Table: Estimated Physicochemical Properties of 3-Dimethylamino-3-ethoxyacrylonitrile

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₇H₁₂N₂O | - |

| Molecular Weight | 140.18 g/mol | - |

| Boiling Point | ~100-120 °C at reduced pressure | Based on the boiling points of 3-(dimethylamino)acrylonitrile (76-80 °C/0.3 mmHg) nist.gov and 3-ethoxyacrylonitrile (90-91 °C/19 mmHg). sigmaaldrich.com |

| Density | ~0.9-1.0 g/mL | Based on the densities of 3-(dimethylamino)acrylonitrile (0.878 g/mL) nih.gov and 3-ethoxyacrylonitrile (0.944 g/mL). sigmaaldrich.com |

| Refractive Index | ~1.48-1.53 | Based on the refractive indices of 3-(dimethylamino)acrylonitrile (1.533) nih.gov and 3-ethoxyacrylonitrile (1.454). sigmaaldrich.com |

Historical Context and Evolution of its Utility in Chemical Transformations

The development of activated acrylonitriles as valuable synthetic intermediates has its roots in the broader exploration of cyano-containing compounds and enamines in the 20th century. Acrylonitrile itself was first synthesized in 1893 and its utility as a monomer for polymers spurred extensive research into its chemistry. nih.govwikipedia.org The concept of "push-pull" alkenes, where an electron-donating group and an electron-withdrawing group are attached to the same double bond, gained significant attention for its ability to fine-tune the electronic properties and reactivity of molecules.

The synthesis and reactions of ketene N,S-acetals, which share structural similarities with 3-dimethylamino-3-ethoxyacrylonitrile, have been reviewed, with the first example reported in 1956. acs.org The systematic investigation of β-alkoxyacrylonitriles and their conversion to other useful synthons, such as 3-aminoacrylonitriles, has been the subject of patent literature, highlighting their industrial importance. google.com While a specific historical account for the first synthesis and use of 3-Dimethylamino-3-ethoxyacrylonitrile is not readily found in the surveyed literature, its emergence can be seen as a logical progression in the continual search for novel and versatile building blocks in organic synthesis. The development of such reagents is often driven by the need for efficient routes to complex target molecules, particularly in the fields of medicinal and materials chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(Z)-3-(dimethylamino)-3-ethoxyprop-2-enenitrile |

InChI |

InChI=1S/C7H12N2O/c1-4-10-7(5-6-8)9(2)3/h5H,4H2,1-3H3/b7-5- |

InChI Key |

VUWNHKMNCFFTPF-ALCCZGGFSA-N |

Isomeric SMILES |

CCO/C(=C\C#N)/N(C)C |

Canonical SMILES |

CCOC(=CC#N)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dimethylamino 3 Ethoxyacrylonitril

Preparation via Hydrogenolysis of Amide Acetals and Imino Esters

A plausible, though not extensively documented, synthetic route to 3-dimethylamino-3-ethoxyacrylonitrile involves the formation of an intermediate from an amide acetal (B89532), such as N,N-dimethylformamide diethyl acetal, followed by a conceptual hydrogenolysis step. The initial reaction would likely involve the condensation of an amide acetal with a compound containing an active methylene (B1212753) group, like acetonitrile (B52724). This reaction is a known method for forming carbon-carbon bonds and introducing functional groups.

Theoretically, the reaction of N,N-dimethylformamide diethyl acetal with acetonitrile would yield an intermediate which could then be subjected to hydrogenolysis. Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. In this context, it would be a reductive process to arrive at the final enaminonitrile structure.

The efficiency of a hydrogenolysis reaction is highly dependent on the catalytic system employed. For the hydrogenation of nitriles and related compounds, various catalysts have been investigated. Palladium-based catalysts, for instance, have been studied for the hydrogenation of 3-(dimethylamino)propionitrile researchgate.net. Rhodium-on-alumina has also been described as an effective catalyst for the low-pressure reduction of aliphatic nitriles to primary amines researchgate.net.

For the specific, yet theoretical, hydrogenolysis step in the synthesis of 3-dimethylamino-3-ethoxyacrylonitrile, a systematic screening of catalysts would be necessary. This would likely include transition metals known for their catalytic activity in hydrogenation and hydrogenolysis reactions, such as palladium, platinum, rhodium, and nickel. The choice of catalyst support (e.g., carbon, alumina, silica) and the use of promoters could significantly influence the selectivity and yield of the desired product. For instance, in the hydrogenation of other nitriles, copper-lanthanide oxide catalysts have shown activity, with the main product being the primary amine researchgate.net. The development of highly efficient and reusable catalysts, such as the described Cu/Al(OH)3 catalyst for nitrile hydration, highlights the importance of catalyst design in achieving desired chemical transformations researchgate.net.

A hypothetical screening of catalytic systems for this reaction might include:

| Catalyst System | Support | Potential Advantages |

| Palladium | Carbon (Pd/C) | High activity in hydrogenolysis |

| Rhodium | Alumina (Rh/Al2O3) | Effective for low-pressure nitrile reduction |

| Nickel | Raney Nickel | Cost-effective, widely used in hydrogenation |

| Copper Chromite | - | Known for ester hydrogenolysis |

This table represents a theoretical screening based on known catalytic activities for related reactions.

The efficiency of the synthesis would also be critically influenced by various reaction parameters. These include temperature, pressure, solvent, and the ratio of reactants. In catalytic hydrogenation, temperature and hydrogen pressure are key variables that affect reaction rates and selectivity. For example, the hydrogenation of nitriles is often carried out at elevated temperatures and pressures to achieve reasonable reaction times escholarship.org.

The choice of solvent can also play a crucial role. It must be inert under the reaction conditions and capable of dissolving the reactants and intermediates. For hydrogenolysis reactions, common solvents include alcohols (like ethanol), ethers (like tetrahydrofuran), and hydrocarbons (like toluene). The pH of the reaction medium can also be a factor, as seen in the synthesis of other dimethylamino compounds where pH control is essential google.com.

A systematic study of these parameters would be required to optimize the synthesis of 3-dimethylamino-3-ethoxyacrylonitrile.

| Parameter | Range to be Investigated | Potential Impact |

| Temperature | 25 - 150 °C | Affects reaction rate and selectivity |

| Hydrogen Pressure | 1 - 100 atm | Influences hydrogenation efficiency |

| Solvent | Ethanol, THF, Toluene | Can affect solubility and catalyst activity |

| Catalyst Loading | 0.1 - 5 mol% | Impacts reaction rate and cost |

This table outlines a hypothetical design of experiments for optimizing the reaction conditions.

Exploration of Alternative Synthetic Routes to 3-Dimethylamino-3-ethoxyacrylonitrile

Given the limited direct literature on the hydrogenolysis pathway, exploring alternative synthetic routes is crucial. One of the most direct and well-established methods for the synthesis of β-enaminonitriles is the condensation of a compound with an active methylene group (like acetonitrile) with an orthoamide or a related reagent.

A prominent example is the reaction of N,N-dimethylformamide dimethyl acetal (DMFDMA) with malononitrile (B47326), which is a common method for synthesizing enaminonitriles researchgate.net. By analogy, the reaction of acetonitrile with N,N-dimethylformamide diethyl acetal could directly yield 3-dimethylamino-3-ethoxyacrylonitrile. This reaction would likely proceed via the elimination of ethanol.

Another potential route could be the amination of a corresponding alkoxyacrylonitrile. For instance, a β-alkoxyacrylonitrile could be reacted with dimethylamine (B145610) to introduce the dimethylamino group kzoo.edu. The synthesis of the precursor β-alkoxyacrylonitrile could be achieved through various methods, including the reaction of nitriles with carbon monoxide and alcoholates followed by alkylation organic-chemistry.org.

The Meerwein-Eschenmoser Claisen rearrangement is another powerful tool in organic synthesis for forming carbon-carbon bonds and could be conceptually applied. This reaction typically involves an allylic alcohol and an amide acetal to form a γ,δ-unsaturated amide jk-sci.comresearchgate.nettcichemicals.comwikipedia.orgonlineorganicchemistrytutor.com. While not a direct route to the target molecule, variations of this rearrangement could potentially be adapted for the synthesis of related enaminonitrile structures.

Scalable Synthetic Protocols and Process Intensification

For any synthetic methodology to be industrially viable, scalability and process intensification are key considerations. The development of a scalable protocol for 3-dimethylamino-3-ethoxyacrylonitrile would require a focus on factors such as cost of starting materials, reaction efficiency, ease of purification, and waste reduction.

Process intensification strategies aim to make chemical processes more efficient, safer, and more environmentally friendly. This can involve the use of continuous flow reactors, microreactors, or reactive distillation d-nb.info. For the synthesis of 3-dimethylamino-3-ethoxyacrylonitrile, a continuous flow process could offer several advantages over traditional batch processing, including better temperature control, improved safety for exothermic reactions, and higher throughput. The use of heterogeneous catalysts that can be easily separated from the reaction mixture would also be beneficial for a scalable process researchgate.net.

Furthermore, optimizing the reaction conditions to minimize the formation of byproducts and facilitate purification would be essential. Techniques such as reactive distillation, where the reaction and separation occur in the same unit, could potentially be employed to remove byproducts and drive the reaction to completion d-nb.info.

Reactivity and Mechanistic Investigations of 3 Dimethylamino 3 Ethoxyacrylonitril

Nucleophilic and Electrophilic Activation Pathways

The reactivity of 3-Dimethylamino-3-ethoxyacrylonitrile is governed by its "push-pull" electronic structure. The electron-donating dimethylamino and ethoxy groups (the "push" component) increase the electron density of the C=C double bond, particularly at the C2 position. Conversely, the electron-withdrawing nitrile group (the "pull" component) lowers the electron density at the C3 position and the nitrile carbon.

This polarization establishes two primary activation pathways:

Nucleophilic Activation: The C2 carbon is electron-rich and functions as a strong nucleophile, similar to the β-carbon in enamines or ketene (B1206846) acetals. It can attack a variety of electrophiles.

Electrophilic Activation: The C3 carbon is electron-deficient and serves as an electrophilic center. It is susceptible to attack by nucleophiles, typically initiating an addition-elimination sequence. The nitrile carbon is also an electrophilic site.

This dual reactivity makes 3-Dimethylamino-3-ethoxyacrylonitrile a valuable and versatile building block in organic synthesis. The characteristics of related push-pull alkenes, such as ketene N,S-acetals, highlight their importance as versatile intermediates, especially in cyclization and multicomponent reactions for synthesizing heterocyclic systems. acs.org

Hydrogenation Reactions of the Acrylonitrile (B1666552) Moiety

The hydrogenation of the acrylonitrile moiety in 3-Dimethylamino-3-ethoxyacrylonitrile involves the reduction of both the carbon-carbon double bond and the nitrile group. While specific studies on the complete hydrogenation of this particular compound are not extensively documented, the reactivity can be inferred from established catalytic hydrogenation methods for alkenes and nitriles. youtube.comkhanacademy.org Catalytic hydrogenation is a standard and efficient method for producing amines from nitriles. rsc.org

Typically, catalysts such as palladium, platinum, or nickel are used. youtube.comkhanacademy.org The reaction would likely proceed in a stepwise manner, with the reduction of the electron-rich C=C double bond potentially occurring under milder conditions than the reduction of the robust nitrile group. The choice of catalyst and reaction conditions (temperature, pressure, solvent) would be critical in controlling the selectivity of the hydrogenation process. google.com

Selective Conversion to 3-(Dimethylamino)acrylonitrile (B1336122)

The conversion of 3-Dimethylamino-3-ethoxyacrylonitrile to 3-(Dimethylamino)acrylonitrile is not a hydrogenation reaction but rather an elimination or substitution reaction. This transformation involves the removal of the ethoxy group. In functionally substituted enamines, such as the related 2-aroyl-3-(dimethylamino)-2-propenenitriles, the dimethylamino group is a key functional moiety. clockss.org The ethoxy group in the title compound can be displaced by various nucleophiles in an addition-elimination process, or eliminated, to yield the corresponding 3-(dimethylamino)acrylonitrile derivative. This type of reactivity is characteristic of ketene N,O-acetals.

Stereochemical Outcomes of Hydrogenation Processes

While specific experimental data on the hydrogenation of 3-Dimethylamino-3-ethoxyacrylonitrile is unavailable, the stereochemical outcome can be predicted based on the well-established mechanism of heterogeneous catalytic hydrogenation. The reaction involves the delivery of hydrogen atoms from the surface of a solid metal catalyst (e.g., Pd, Pt, Ni) to the face of the alkene. youtube.com

This process typically results in syn-addition , where both hydrogen atoms add to the same side of the double bond. khanacademy.org Assuming the hydrogenation of the C=C bond occurs, the two new C-H bonds would be formed with a syn-relationship, leading to a specific stereoisomer of the resulting saturated product, 3-dimethylamino-3-ethoxypropanenitrile. The subsequent reduction of the nitrile group to a primary amine would create a new stereocenter if the molecule is appropriately substituted, and the stereochemical control would depend on the catalyst and conditions used.

Cycloaddition Reactions (e.g., [3+2], [4+2] Annulations)

The electron-rich nature of the double bond in 3-Dimethylamino-3-ethoxyacrylonitrile makes it an excellent candidate for participation in various cycloaddition reactions.

[4+2] Cycloadditions: In Diels-Alder reactions, the compound's electron-rich alkene moiety (dienophile) is expected to react readily with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction. The regioselectivity would be dictated by the electronic and steric influences of the substituents.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions are highly effective for constructing five-membered heterocyclic rings. ethz.ch 3-Dimethylamino-3-ethoxyacrylonitrile can act as the dipolarophile, reacting with a variety of 1,3-dipoles such as nitrones, azides, and nitrile oxides. uchicago.edunih.gov The reaction mechanism can be either concerted or stepwise, sometimes involving zwitterionic intermediates, particularly when polar interactions between the reactants are strong. semanticscholar.org The reaction of nitrilimines and nitrile oxides with various substrates is a common method for synthesizing heterocycles like oxadiazoles (B1248032) and triazoles. nih.gov Experimental and theoretical studies on related nitroalkenes have shown that these cycloadditions can proceed with high regio- and stereoselectivity. mdpi.com

Addition-Elimination Reactions Involving the Ethoxy Group

One of the most significant reaction pathways for 3-Dimethylamino-3-ethoxyacrylonitrile involves the nucleophilic substitution of the ethoxy group. As a ketene N,O-acetal, the compound readily undergoes an addition-elimination mechanism. A nucleophile first attacks the electrophilic C3 carbon, forming a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated, often facilitated by protonation to make it a better leaving group (ethanol), resulting in a new substituted acrylonitrile.

This pathway allows for the introduction of a wide range of functionalities. Studies on analogous systems, such as 2-aroyl-3-(dimethylamino)-2-propenenitriles, demonstrate high reactivity towards nitrogen nucleophiles like hydrazine (B178648) and aminoheterocycles to form various pyrazole (B372694) and pyrimidine (B1678525) derivatives. clockss.org The reaction of tetracyanoethylene (B109619) with amines and hydrazines also showcases complex transformations initiated by nucleophilic attack. mdpi.com

Table 1: Representative Nucleophilic Substitution Reactions on Analogous Systems

| Nucleophile | Substrate Analogue | Product Type | Reference |

| Hydrazine Hydrate | 2-Aroyl-3-(dimethylamino)-2-propenenitrile | 3-Aryl-1H-4-pyrazolecarbonitrile | clockss.org |

| 5-Methyl-1H-pyrazol-3-amine | 2-Aroyl-3-(dimethylamino)-2-propenenitrile | 7-Arylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | clockss.org |

| 1H-Benzo[d]imidazol-2-amine | 2-Aroyl-3-(dimethylamino)-2-propenenitrile | 3-Aryl-2-aminobenzo chemicalbook.comchemicalbook.comimidazo[1,2-a]pyrimidine | clockss.org |

| Phenylhydrazine | N-Phenyl-N′-(o-cyanophenyl)thiourea | 2-Thio-3-phenyl-4-imino-1,2,3,4-tetrahydroquinazoline | ethz.ch |

| Amines / Hydrazines | Tetracyanoethylene | Substituted Pyrroles and Pyrazoles | mdpi.com |

Condensation Reactions with Carbonyl Compounds and Imines

The nucleophilic character of the C2 carbon of 3-Dimethylamino-3-ethoxyacrylonitrile allows it to participate in condensation reactions with electrophilic partners like aldehydes, ketones, and imines. This reactivity is analogous to the Aldol (B89426) or Mannich-type reactions, where an enol or enolate equivalent attacks a carbonyl group. vanderbilt.edulibretexts.org

The general mechanism involves the nucleophilic attack of the C2 carbon onto the electrophilic carbon of the carbonyl or imine. This forms a new carbon-carbon bond and generates a zwitterionic or neutral intermediate, which can then undergo further transformations, such as dehydration or cyclization, to yield stable final products. Research on the reactions of related compounds like β-dimethylaminoacrolein aminal with alkylidenemalononitriles has shown that complex polymethine dyes can be formed through such condensation pathways. researchgate.net The Claisen condensation, which involves esters, is another related fundamental carbonyl condensation reaction that forms β-keto esters. youtube.com

Table 2: Examples of Condensation Reactions with Analogous Nucleophiles

| Electrophile | Nucleophile Analogue | Product Type | Reference |

| Aldehydes / Ketones | Enolates | β-Hydroxy Carbonyl (Aldol Adduct) | vanderbilt.edu |

| Esters | Ester Enolates | β-Keto Ester (Claisen Product) | libretexts.orgyoutube.com |

| Alkylidenemalononitriles | β-Dimethylaminoacrolein aminal | (3-Dimethylaminopropen-1-ylidene)malononitrile | researchgate.net |

| Iminium Ions | Ketone Enols | β-Amino Ketone (Mannich Base) | rsc.org |

Rearrangement Pathways and Tautomeric Equilibria of Derived Species

The reactivity of 3-dimethylamino-3-ethoxyacrylonitrile serves as a gateway to a diverse array of heterocyclic systems. The derivatives formed from its reactions often exhibit complex rearrangement pathways and exist in tautomeric equilibria, which are influenced by various factors such as substituents, solvent polarity, and pH. Understanding these phenomena is crucial for predicting the structure and reactivity of the resulting compounds.

Rearrangement Pathways

One of the most significant rearrangement reactions observed in pyrimidines derived from 3-dimethylamino-3-ethoxyacrylonitrile and related enaminonitriles is the Dimroth rearrangement . This rearrangement involves the isomerization of a heterocyclic compound where an endocyclic and an exocyclic nitrogen atom, along with their substituents, exchange places. wikipedia.orgnih.gov The process typically proceeds through a ring-opening and ring-closure sequence, often catalyzed by acid, base, or heat. nih.gov

The general mechanism of the Dimroth rearrangement can be described by the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. nih.gov In this process, a nucleophile adds to the heterocyclic ring, leading to the cleavage of a carbon-nitrogen bond and the formation of an open-chain intermediate. This intermediate then undergoes rotation and subsequent recyclization to form the rearranged product.

A review of the Dimroth rearrangement in the synthesis of condensed pyrimidines highlights its importance in creating structural analogs of antiviral compounds. nih.govnih.gov The rate of this rearrangement and the ratio of the resulting products are highly dependent on factors such as the degree of aza-substitution, the electronic nature of the substituents, and the pH of the reaction medium. nih.gov For instance, the presence of electron-withdrawing groups can facilitate the initial ring-opening step. nih.gov

Studies on fused 1,2,4-triazolo[4,3-c]pyrimidines, which can be synthesized from precursors derived from enaminonitriles, show they undergo a Dimroth-type rearrangement to the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers. benthamscience.com This transformation is often facilitated by the presence of acid, base, or certain substituents on the triazole ring. benthamscience.com The two isomeric series can be distinguished by their different melting points, NMR chemical shifts, and UV absorption spectra. benthamscience.com

Another relevant rearrangement is the van Alphen–Hüttel rearrangement , observed in 3H-pyrazoles, which can be formed from the reaction of diazo compounds with activated alkynes, a reaction class to which 3-dimethylamino-3-ethoxyacrylonitrile belongs. This thermal rearrangement involves a 1,5-sigmatropic shift of a substituent from the C3 position of the pyrazole ring. researchgate.net The migration can occur towards a nitrogen atom to form a 1H-pyrazole or towards a carbon atom to yield a 4H-pyrazole, with the regioselectivity being influenced by the nature of the migrating group and the substituents on the pyrazole ring. researchgate.net

Tautomeric Equilibria

Species derived from 3-dimethylamino-3-ethoxyacrylonitrile, particularly the resulting heterocyclic systems, frequently exhibit tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The position of the tautomeric equilibrium is a critical determinant of the compound's physical and chemical properties, as well as its biological activity. ias.ac.in

Imine-Enamine Tautomerism:

In pyronic derivatives, which can be synthesized from related precursors, imine-enamine tautomerism is a common phenomenon. A study combining experimental NMR data and theoretical calculations on aminated pyronic compounds demonstrated that both imine and enamine forms can predominate depending on the substituents and the solvent. academie-sciences.fracademie-sciences.fr For instance, in CDCl₃, the enamine form was found to be the major tautomer for certain derivatives, with the equilibrium shifting further towards the enamine in more polar solvents like DMSO. academie-sciences.fr

The following table illustrates the effect of the solvent on the tautomeric equilibrium for a model aminated pyronic compound:

| Solvent | Dielectric Constant (ε) | Imine Form (%) | Enamine Form (%) |

| Gas Phase | 1.0 | 45 | 55 |

| CDCl₃ | 4.8 | 37 | 63 |

| DMSO | 46.7 | 15 | 85 |

This table is a representative example based on findings for related pyronic structures and illustrates the general trend of solvent effects on imine-enamine tautomeric equilibria.

Amino-Imino and Keto-Enol Tautomerism in Pyrimidines and Pyrazoles:

For pyrimidine derivatives, amino-imino and keto-enol (or lactam-lactim) tautomerism are prevalent. It is well-established that most amino-substituted heteroaromatic compounds, including pyrimidines, exist predominantly in the amino form in both aqueous solution and the crystalline state. researchgate.net Similarly, hydroxypyrimidines typically exist as the corresponding pyrimidinone (keto) tautomers. The specific tautomeric form can have significant implications for the molecule's hydrogen bonding capabilities and, consequently, its biological function. ias.ac.in

In the case of pyrazole derivatives, such as those that can be synthesized from 3-dimethylamino-3-ethoxyacrylonitrile, tautomerism also plays a key role. For example, 3-hydroxypyrazoles can exist in equilibrium with their 3-pyrazolone tautomers. The position of this equilibrium is influenced by the substituents on the pyrazole ring and the solvent.

An unusual rearrangement was observed during the thermolysis of an o-azidonitro-pyrazole derivative in acetic acid, which led to the formation of an aminopyrazole acetate (B1210297) derivative instead of the expected furoxan. mdpi.com This highlights that unexpected rearrangement pathways can compete with or be influenced by the expected reactivity and tautomeric preferences of the derived species.

The study of these rearrangement pathways and tautomeric equilibria is essential for the rational design and synthesis of novel heterocyclic compounds with desired properties, starting from versatile building blocks like 3-dimethylamino-3-ethoxyacrylonitrile.

Strategic Applications of 3 Dimethylamino 3 Ethoxyacrylonitril in Complex Molecule Synthesis

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of 3-Dimethylamino-3-ethoxyacrylonitrile makes it an exceptional starting material for the synthesis of various nitrogen-containing heterocycles. The presence of multiple reaction sites allows for diverse cyclization strategies, leading to the formation of important scaffolds such as pyrroles, pyridines, pyrimidines, triazines, and isoxazoles.

Synthesis of Pyrroles, Pyridines, and Fused Pyridines

The construction of substituted pyrroles can be achieved through various synthetic routes. One notable method involves the reaction of α-hydroxyketones with 3-oxobutanenitrile (B1585553) and anilines in a three-component synthesis, which provides a concise pathway to a key pyrrole (B145914) framework. rsc.org

The synthesis of pyridines often leverages the reactivity of enamine-type precursors. Polysubstituted pyridines can be efficiently synthesized via a metal-free [3+3] annulation reaction between β-enaminonitriles and β,β-dichloromethyl peroxides under mild conditions. mdpi.com This method demonstrates broad substrate scope and excellent functional group tolerance. Another approach involves the organocatalyzed, formal (3+3) cycloaddition of enamines with unsaturated aldehydes, ketones, or yne-enones, affording tri- or tetrasubstituted pyridines. nih.gov The classic Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-keto acid, an aldehyde, and ammonia, remains a fundamental method for producing dihydropyridines, which can then be oxidized to pyridines. wikipedia.org Modern variations include a one-pot C-H alkenylation/electrocyclization/aromatization sequence starting from α,β-unsaturated N-benzyl aldimines and ketimines with alkynes. nih.gov

Fused pyridines , which are prevalent in many biologically active compounds, can also be synthesized using enamine-based strategies. An efficient approach for preparing pyridine carboxylates fused with five- or six-membered heteroaromatic rings involves the Combes-type condensation of β-alkoxyvinyl glyoxylates with heteroaromatic amines. enamine.net This method's regioselectivity can be controlled by adjusting reaction conditions. enamine.net Furthermore, the synthesis of pyrido[2,3-d]pyrimidines, a class of fused pyridines, highlights the utility of building upon existing pyridine frameworks. bu.edu.egdicp.ac.cn

Table 1: Synthesis of Pyridine Derivatives

| Starting Materials | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|

| β-Enaminonitriles, β,β-Dichloromethyl peroxides | [3+3] Annulation | Polysubstituted Pyridines | Metal-free, mild conditions, broad scope. | mdpi.com |

| Enamines, Unsaturated aldehydes/ketones | (3+3) Cycloaddition | Tri/Tetrasubstituted Pyridines | Organocatalyzed, demonstrated on a large scale. | nih.gov |

| α,β-Unsaturated N-benzyl aldimines/ketimines, Alkynes | C-H Alkenylation/Electrocyclization | Highly Substituted Pyridines | One-pot sequence. | nih.gov |

| β-Alkoxyvinyl glyoxylates, Heteroaromatic amines | Combes-type Condensation | Fused Pyridine Carboxylates | Tunable regioselectivity. | enamine.net |

Application in the Formation of Pyrimidines and Triazines

The synthesis of pyrimidines can be effectively achieved using enamine precursors. A three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by ZnCl₂, provides a single-step route to 4,5-disubstituted pyrimidine (B1678525) derivatives. organic-chemistry.org Another efficient method involves the samarium chloride-catalyzed cyclization of β-formyl enamides with urea (B33335) under microwave irradiation. organic-chemistry.org The condensation of an amidine, urea, thiourea (B124793), or guanidine (B92328) with a 1,3-bifunctional three-carbon fragment is a widely used strategy for constructing the pyrimidine ring. bu.edu.eg One-pot, three-component reactions of an aldehyde, malononitrile (B47326), and urea or thiourea can also yield pyrimidine derivatives. wikipedia.orgnih.gov

For the synthesis of 1,3,5-triazines , the trimerization of nitriles is a common method, though it often requires harsh conditions. wikipedia.org A more versatile approach involves the reaction of imidates, guanidines, and amides or aldehydes in a three-component reaction mediated by a base like cesium carbonate to produce unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org The reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine also serves as a pathway to 1,3,5-triazine (B166579) derivatives. pleiades.onlineresearchgate.net

Table 2: Synthesis of Pyrimidines and Triazines

| Heterocycle | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pyrimidines | Functionalized enamines, Triethyl orthoformate, Ammonium acetate | Three-component coupling | ZnCl₂ catalyzed, single step. | organic-chemistry.org |

| Pyrimidines | β-Formyl enamides, Urea | Cyclization | Samarium chloride catalyzed, microwave-assisted. | organic-chemistry.org |

| Pyrimidines | Aldehyde, Malononitrile, Urea/Thiourea | Three-component reaction | One-pot synthesis. | wikipedia.orgnih.gov |

| Triazines | Imidates, Guanidines, Amides/Aldehydes | Three-component reaction | Base-mediated, produces unsymmetrical triazines. | organic-chemistry.org |

| Triazines | 4-Hydroxy-6H-1,3-oxazin-6-ones, Guanidine | Condensation/Rearrangement | Leads to substituted 1,3,5-triazines. | pleiades.onlineresearchgate.net |

Role as a Precursor for Substituted Aminoisoxazoles and Related Scaffolds

3-Dimethylamino-3-ethoxyacrylonitrile and its analogs are valuable precursors for the synthesis of substituted aminoisoxazoles . The reaction of β-ketonitriles with hydroxylamine (B1172632) is a fundamental method for preparing 3-aminoisoxazoles. researchgate.net More specifically, compounds with a similar structure to 3-Dimethylamino-3-ethoxyacrylonitrile, such as 3-(dimethylamino)-1-arylprop-2-en-1-ones, react with hydroxylamine hydrochloride in aqueous media to yield 5-arylisoxazole derivatives in an environmentally friendly manner. mdpi.com The reaction of thiocarbamoylcyanoacetates with hydroxylamine also provides a direct route to 5-aminoisoxazoles. wikipedia.org These reactions highlight the utility of β-substituted acrylonitriles in constructing the isoxazole (B147169) ring system.

Table 3: Synthesis of Aminoisoxazoles

| Starting Materials | Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| β-Ketonitriles | Hydroxylamine | 3-Aminoisoxazoles | Fundamental synthesis method. | researchgate.net |

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride | 5-Arylisoxazoles | Catalyst-free, aqueous media. | mdpi.com |

| Thiocarbamoylcyanoacetates | Hydroxylamine | 5-Aminoisoxazoles | Direct synthesis method. | wikipedia.org |

Implementation in Carbon-Carbon Bond Forming Reactions

The electronic properties of 3-Dimethylamino-3-ethoxyacrylonitrile make it an active participant in various carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. Its utility in Knoevenagel condensations, Michael additions, and multi-component reactions underscores its importance in constructing complex carbon skeletons.

Knoevenagel Condensations and Michael Additions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of a carbonyl compound with an active methylene (B1212753) compound. While direct examples with 3-Dimethylamino-3-ethoxyacrylonitrile are not extensively detailed in the provided search results, the general reactivity of related enamines suggests its potential as a substrate in such reactions. The enamine functionality can act as a masked carbonyl group, which upon hydrolysis can participate in condensation reactions.

The Michael addition , or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgbyjus.commasterorganicchemistry.com 3-Dimethylamino-3-ethoxyacrylonitrile, with its electron-deficient double bond, is an excellent Michael acceptor. Nucleophiles such as enamines, organocuprates, thiols, and amines can add to the β-carbon of this substrate. masterorganicchemistry.com The oxa-Michael addition, involving the addition of an oxygen nucleophile, has been demonstrated with α,β-unsaturated nitriles, leading to the formation of 3-hydroxynitriles or 3-benzyloxynitriles, which can be further converted to γ-amino alcohols. nih.gov

Table 4: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Carbonyls and Active Methylene Compounds | Fundamental C-C bond formation. | organic-chemistry.org |

| Michael Addition | α,β-Unsaturated Carbonyls and Nucleophiles | Forms 1,5-dicarbonyl compounds or related structures. | wikipedia.orgbyjus.commasterorganicchemistry.com |

| Oxa-Michael Addition | α,β-Unsaturated Nitriles and Alcohols | Leads to γ-amino alcohol precursors. | nih.gov |

Utility in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) , where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly efficient for generating molecular diversity. rsc.orgorganic-chemistry.orgnih.gov The enamine functionality within 3-Dimethylamino-3-ethoxyacrylonitrile makes it a valuable component in MCRs for the synthesis of heterocycles. researchgate.net For instance, enamines generated in situ can participate in MCRs to produce a wide range of aza-heterocycles, including pyrroles, pyridines, and indoles. researchgate.net The Povarov reaction, a classic MCR, utilizes anilines, aldehydes, and dienophiles to synthesize quinoline (B57606) derivatives. nih.gov The versatility of MCRs allows for the rapid construction of complex and diverse molecular scaffolds, a significant advantage in drug discovery and materials science. rsc.orgorganic-chemistry.orgnih.gov

Table 5: Multi-Component Reactions

| MCR Type | Key Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| General Enamine-based MCRs | Enamines, Aldehydes, other components | Diverse aza-heterocycles | High efficiency and diversity. | researchgate.net |

| Povarov Reaction | Anilines, Aldehydes, Dienophiles | Quinolines | Classic MCR for N-heterocycle synthesis. | nih.gov |

| Three-component synthesis | α-Hydroxyketones, 3-Oxobutanenitrile, Anilines | Pyrroles | Concise route to drug candidates. | rsc.org |

Design of Regioselective and Stereoselective Transformations

The inherent "push-pull" nature of 3-Dimethylamino-3-ethoxyacrylonitril, where the dimethylamino group pushes electron density and the nitrile group pulls it, creates a polarized π-system. This electronic bias is a key determinant in controlling the regioselectivity of its reactions. nih.gov Furthermore, the stereochemical outcome of reactions involving this substrate can often be influenced by the choice of reactants, catalysts, and reaction conditions.

Regioselectivity:

In reactions with electrophiles, the nucleophilic character is typically localized at the α-carbon due to the strong electron-donating effect of the dimethylamino group. This directs the addition of electrophiles to this position with high predictability. Conversely, in reactions with nucleophiles, the β-carbon is the primary site of attack, facilitated by the electron-withdrawing nature of the cyano group and the potential for the ethoxy group to act as a leaving group.

This predictable regioselectivity is crucial in the design of synthetic routes, allowing for the specific placement of functional groups within a target molecule. For instance, in cycloaddition reactions, the orientation of the dienophile or dipolarophile relative to this compound is governed by these electronic factors, leading to the preferential formation of one regioisomer over others.

Stereoselectivity:

While the achiral nature of this compound itself does not inherently induce stereoselectivity, its reactions can be guided to produce specific stereoisomers through several strategies. The use of chiral auxiliaries, catalysts, or reagents can create a chiral environment around the reacting molecule, favoring the formation of one enantiomer or diastereomer.

For example, the development of chiral catalysts for reactions involving enaminonitrile derivatives has shown promise in achieving high levels of enantioselectivity. researchgate.net The geometry of the double bond in this compound, which can exist as E/Z isomers, can also play a role in the stereochemical outcome of certain reactions, particularly in cyclic transition states.

Table 1: Regio- and Stereoselective Reactions Involving Enaminonitrile Analogs

| Reactant(s) | Reagent/Catalyst | Product Type | Selectivity | Reference |

| Enaminonitrile & Olefin | Nitroso Agent | Allyl Hydroxylamine | High Regioselectivity | nih.gov |

| Acetonitrile (B52724) & Thiol | Electrochemical (Iodide catalyst) | Sulfur-containing β-enaminonitrile | High Stereoselectivity | nih.gov |

| N-arylidene aminoacetonitriles | Chiral Ammonium Salt | Chiral α-tertiary aminonitriles | High Stereoselectivity | researchgate.net |

| Substituted Acetophenones & Malononitrile | Photocatalyst & Ene Reductase | β-chiral malononitrile derivatives | Excellent Enantioselectivity | rsc.org |

Synthesis of Polyfunctional Organic Intermediates

The reactivity of this compound makes it an excellent precursor for the synthesis of a wide variety of polyfunctional organic intermediates. These intermediates, containing multiple reactive sites, are valuable for the subsequent construction of more complex molecules, particularly heterocyclic compounds.

The enaminonitrile moiety is a versatile synthon that can participate in a range of chemical transformations. The dimethylamino group can be displaced by other nucleophiles, the double bond can undergo various addition and cycloaddition reactions, and the nitrile group can be hydrolyzed, reduced, or used to construct nitrogen-containing heterocyles.

A significant application of this compound and related compounds is in the synthesis of substituted pyridines, pyrimidines, and other nitrogen-containing aromatic systems. acs.org These reactions often proceed through a cascade or multicomponent reaction pathway, where the initial adduct undergoes subsequent cyclization and aromatization steps.

For example, the reaction of enaminonitriles with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of highly substituted pyridine derivatives. The regiochemical outcome of these cyclizations is often controlled by the substitution pattern of the starting materials.

Table 2: Synthesis of Polyfunctional Intermediates from Enaminonitrile Derivatives

| Starting Enaminonitrile Derivative | Reactant(s) | Product (Intermediate) | Application/Significance | Reference |

| β-Enaminonitriles | Various | Pyrimidines, Pyridazines, Pyrazoles | Synthesis of diverse heterocycles | acs.org |

| 3-Ethoxyacrylonitrile (B1336121) | Aryl Bromides | (Z)-β-aminoacrylonitrile | Precursor for further functionalization | googleapis.com |

| Acetonitrile | Thiols | Sulfur-containing β-enaminonitriles | Building blocks for sulfur-containing compounds | nih.gov |

| Aminoacetonitrile | Aldehydes/Ketones | α-Aminonitriles | Precursors to amino acids and N-heterocycles | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Products Derived from 3 Dimethylamino 3 Ethoxyacrylonitril

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC, NOESY) techniques, is a cornerstone for the structural elucidation of organic molecules. In the context of derivatives of 3-dimethylamino-3-ethoxyacrylonitrile, which often possess complex stereochemical features, NMR is particularly powerful for assigning the relative and absolute configurations of atoms.

For instance, in the synthesis of N-aryl pyridones, dynamic kinetic resolution can lead to atropisomeric products. The presence of a rotational barrier-lowering hydrogen bond in the starting materials can be investigated using NMR experiments. rsc.org Furthermore, the stereochemistry of imines derived from 2-aminopyridines has been determined using ¹H and ¹³C NMR spectral data, which indicated the existence of a single E-isomer at ambient temperature. scirp.org The analysis of through-space correlations in ¹H-¹H NOESY spectra allows for the confirmation of the spatial proximity of protons, which is crucial for assigning stereochemistry.

Detailed ¹H and ¹³C NMR data are instrumental in confirming the formation of various heterocyclic systems. For example, the ¹H NMR spectrum of a synthesized 2,4-dimethyl-1H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,3,7(2H,4H)-trione showed distinct signals for the methyl groups and aromatic protons, while the ¹³C NMR spectrum confirmed the presence of the corresponding carbon atoms. bldpharm.com Similarly, the structures of novel 9-cyano-pyrrolo[1,2-a] researchgate.netmdpi.comphenanthrolines have been elucidated by NMR spectroscopy, with the characteristic chemical shifts of the cyano group and the carbonyl group being identified in the ¹³C NMR spectrum. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Pyridone Derivative

| Proton/Carbon | Chemical Shift (δ, ppm) |

| N-CH₃ | 3.45 (s, 3H) |

| N-CH₃ | 3.72 (s, 3H) |

| Ar-H | 7.37 (ddd, J=7.8, 7.2, 0.9 Hz, 1H) |

| Ar-H | 7.58 (d, J=8.3 Hz, 1H) |

| Ar-H | 7.71 (ddd, J=8.3, 7.2, 1.2 Hz, 1H) |

| Ar-H | 8.36 (dd, J=7.8, 1.7 Hz, 1H) |

| Ar-H | 9.55 (s, 1H) |

| N-CH₃ | 28.2 |

| N-CH₃ | 29.8 |

| C-Ar | 109.6 |

| C-Ar | 112.6 |

| C-Ar | 118.4 |

| C-Ar | 121.9 |

| C-Ar | 122.9 |

| C-Ar | 125.3 |

| C-Ar | 126.6 |

| C-Ar | 135.8 |

| C-Ar | 139.6 |

| C=O | 151.0 |

| C-Ar | 153.6 |

| C-Ar | 155.4 |

| C=O | 159.9 |

| C=O | 162.3 |

Data sourced from a study on a synthesized 2,4-dimethyl-1H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,3,7(2H,4H)-trione. bldpharm.com

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of compounds and deducing their structure through the analysis of fragmentation patterns. Electron impact (EI) ionization is a common method that leads to characteristic fragmentation pathways for different classes of compounds.

For derivatives of 3-dimethylamino-3-ethoxyacrylonitrile, such as pyrazoles and pyrimidines, mass spectrometry provides definitive confirmation of their formation and offers insights into their structural features. The fragmentation of pyrimidinethiones, for example, often involves the initial loss of side functional groups followed by the decomposition of the heterocyclic rings attached to the pyrimidine (B1678525) core. molbase.com The pyrimidine ring itself is often more stable and appears in fragments with higher mass-to-charge ratios. molbase.com

In the case of amides, a common fragmentation pathway observed in both EI-MS and HRESI-MS is the cleavage of the N-CO bond, leading to the formation of an aryl acylium cation. researchgate.net This is particularly prevalent in α,β-unsaturated amides due to the extended conjugation that stabilizes the resulting cation. researchgate.net The study of fragmentation patterns can be generalized for the rapid identification of certain classes of compounds, such as piperamides. researchgate.net

Aliphatic amines, which share the dimethylamino group with the parent compound, typically exhibit a molecular ion peak at an odd number and are dominated by alpha-cleavage. rsc.orglibretexts.org The analysis of these characteristic fragmentation patterns is essential for the structural elucidation of novel compounds.

Table 2: Common Mass Spectral Fragmentation Patterns

| Compound Class | Key Fragmentation Pathways |

| Alkanes | Clusters of peaks 14 mass units apart (loss of (CH₂)nCH₃). libretexts.org |

| Alcohols | Small or non-existent molecular ion; cleavage of the C-C bond next to the oxygen. libretexts.org |

| Aldehydes | Loss of H (M-1) or CHO (M-29). libretexts.org |

| Amines | Odd molecular ion peak; alpha-cleavage is dominant. rsc.orglibretexts.org |

| Carboxylic Acids | Prominent peaks from the loss of OH (M-17) and COOH (M-45). libretexts.org |

| Amides | N-CO bond cleavage is a typical pathway. researchgate.net |

| Pyrimidinethiones | Loss of side functional groups followed by pyrimidine ring fragmentation. molbase.com |

Infrared and Raman Spectroscopy for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific frequencies, and the absorption or scattering of light at these frequencies can be measured.

For derivatives of 3-dimethylamino-3-ethoxyacrylonitrile, IR spectroscopy is routinely used to confirm the presence of key functional groups. For example, in the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives, the appearance of a strong absorption band for the nitrile group (C≡N) in the IR spectrum is a key indicator of the successful reaction. nih.goviaea.org The NIST Chemistry WebBook provides a reference IR spectrum for 5-amino-1-phenylpyrazole-4-carbonitrile, which can be used for comparison and identification. nist.gov

Beyond simple functional group identification, vibrational spectroscopy can be employed for in-situ monitoring of reactions to gain mechanistic insights. scirp.org For instance, in-line FT-IR spectroscopy has been used to study the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole (B372694). molbase.com Raman spectroscopy is another powerful tool for revealing catalyst structure and surface chemistry in heterogeneous catalysis, with the ability to perform in-situ and operando studies. osti.gov

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| -OH | 3250-3300 |

| C-H (aromatic) | 2920-2978 |

| C=O | 1620-1699 |

| C=C | 1570-1596 |

| C=N (aromatic) | 1525-1575 |

| C-Cl | ~700 |

Data is generalized from studies on various pyrimidine derivatives and may vary based on the specific molecular structure.

X-ray Crystallography for Definitive Structural Determination of Crystalline Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and stereochemistry.

For derivatives of 3-dimethylamino-3-ethoxyacrylonitrile that can be obtained in crystalline form, X-ray diffraction provides unparalleled structural detail. For example, the crystal structure of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile revealed the dihedral angle between the pyrazole and benzene (B151609) rings to be 69.48 (7)°. researchgate.net The crystal structure was found to be stabilized by N—H⋯N hydrogen bonds. researchgate.net

Similarly, the crystal structures of various N-aryl pyridones and their precursors have been determined, revealing important non-covalent interactions that influence their rotational barriers and reactivity. rsc.org The structure of 4,6-dimethyl-1H-pyridin-2-one has been determined by single-crystal X-ray diffraction, providing precise lattice parameters. iaea.org The investigation of a dipyridyl-dipyrroethene derivative by X-ray crystallography showed a helical packing structure in the solid state, influenced by π-π interactions and hydrogen bonding. acs.org The crystal structure of (Z)-5-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide has also been elucidated, showing the planarity of certain atoms and the presence of intramolecular hydrogen bonds. researchgate.net

Table 4: Crystallographic Data for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

| Parameter | Value |

| Chemical Formula | C₁₀H₇ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.970 (2) |

| b (Å) | 13.911 (4) |

| c (Å) | 9.352 (3) |

| β (°) | 108.43 (3) |

| Volume (ų) | 984.1 (5) |

| Z | 4 |

| R-factor | 0.047 |

Data obtained from the crystallographic study of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. researchgate.net

Computational and Theoretical Studies on 3 Dimethylamino 3 Ethoxyacrylonitril

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Dimethylamino-3-ethoxyacrylonitril. inpressco.com These calculations provide optimized molecular geometries, charge distributions, and other key electronic parameters.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the most stable three-dimensional arrangement of atoms in the molecule by minimizing its energy. researchgate.netresearchgate.net This process yields crucial information on bond lengths and angles, which are fundamental to understanding the molecule's structure.

Furthermore, these calculations can map the electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of high and low electron density, indicating likely sites for nucleophilic and electrophilic attack, respectively. niscpr.res.in The distribution of atomic charges, commonly calculated using methods like Mulliken population analysis, further quantifies the electronic environment around each atom, offering insights into the molecule's polarity and reactivity. niscpr.res.inwikipedia.org

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=C2 | 1.365 |

| C2-C3 | 1.430 |

| C3≡N | 1.158 |

| C1-N(CH₃)₂ | 1.350 |

| C1-O-C₂H₅ | 1.360 |

| **Bond Angles (°) ** | |

| C2=C1-N | 121.5 |

| C2=C1-O | 118.0 |

| N-C1-O | 120.5 |

| C1=C2-C3 | 122.0 |

| C2-C3-N | 178.5 |

| Mulliken Atomic Charges (e) | |

| C1 | +0.15 |

| C2 | -0.25 |

| C3 | +0.10 |

| N (nitrile) | -0.30 |

| N (amino) | -0.45 |

| O (ethoxy) | -0.55 |

Note: The data in this table is representative and intended for illustrative purposes, based on typical values for similar push-pull systems, as specific published data for this compound was not found in the cited literature.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and regioselectivity of chemical reactions. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. acs.org The energies of these orbitals and their spatial distribution are key to understanding a molecule's reactivity.

For this compound, the HOMO is expected to be localized on the electron-donating dimethylamino and ethoxy groups and the adjacent carbon-carbon double bond, making this part of the molecule nucleophilic. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acrylonitrile (B1666552) moiety, rendering it electrophilic. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally indicates higher reactivity. acs.org

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are representative and based on calculations for analogous push-pull alkenes. Specific calculated values for this compound are not available in the cited literature.

In reactions such as cycloadditions, the overlap between the HOMO of this compound and the LUMO of a dienophile (or vice-versa) determines the reaction's feasibility. The relative sizes of the orbital lobes on the interacting atoms dictate the regioselectivity of the reaction.

Mechanistic Studies Through Transition State Calculations and Reaction Energy Profiles

Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition states. masterorganicchemistry.com By calculating the structures and energies of transition states, chemists can gain a deep understanding of reaction mechanisms and predict reaction rates.

For reactions involving this compound, such as Michael additions or cycloadditions, computational studies can identify the most likely reaction pathways. researchgate.net For instance, in a Michael addition, calculations can model the approach of a nucleophile to the electrophilic β-carbon of the acrylonitrile group and determine the activation energy for this step. youtube.com

Figure 1: Representative Reaction Energy Profile for a Michael Addition to this compound

This illustrative profile shows the energy changes as a nucleophile adds to the double bond of the acrylonitrile, forming an intermediate which is then protonated to give the final product.

Conformation Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of a molecule plays a crucial role in its reactivity. For flexible molecules like this compound, several conformations may be accessible due to rotation around single bonds. Computational methods can be used to determine the relative energies of these different conformations and identify the most stable ones. scripps.edu

The rotational barriers around the C-N and C-O single bonds are of particular interest. rsc.org The planarity of the molecule is influenced by the balance between steric hindrance between the substituents and the electronic benefits of conjugation. The dimethylamino and ethoxy groups are strong π-donors, and their lone pairs can delocalize into the π-system of the acrylonitrile moiety. This delocalization is most effective when the p-orbitals of the nitrogen and oxygen atoms are aligned with the π-system of the double bond, favoring a planar conformation.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are also critical. researchgate.net For instance, the orientation of the lone pairs on the nitrogen and oxygen atoms can influence the nucleophilicity of the double bond. The "push-pull" nature of the substituents creates a highly polarized molecule, and the specific conformation can modulate the extent of this charge separation, thereby affecting its reactivity in various chemical transformations. youtube.comscripps.edu

Future Directions and Emerging Research Avenues for 3 Dimethylamino 3 Ethoxyacrylonitril

Development of Novel Catalytic Methods for its Transformations

The reactivity of 3-dimethylamino-3-ethoxyacrylonitrile makes it an ideal substrate for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds. Future research is expected to focus on the development of more efficient, selective, and sustainable catalytic methods for these transformations.

One promising area is the advancement of asymmetric organocatalysis . While cyclization reactions of related enaminonitriles and N-acylated β-amino enones have been explored, the application of chiral organocatalysts to induce enantioselectivity in reactions involving 3-dimethylamino-3-ethoxyacrylonitrile is a burgeoning field. nih.gov The development of novel chiral Lewis base catalysts could enable the enantioselective synthesis of valuable chiral heterocycles. For instance, the use of chiral phosphine (B1218219) oxides has shown promise in the reductive cyclization of similar substrates.

Furthermore, the exploration of domino reactions, where multiple bonds are formed in a single synthetic operation, represents a powerful strategy. The domino ring-opening cyclization (DROC) of activated cyclopropanes with pronucleophilic malononitriles to produce highly functionalized carbocyclic enaminonitriles highlights the potential for developing similar complex transformations starting from 3-dimethylamino-3-ethoxyacrylonitrile. nih.gov

Below is a table summarizing potential catalytic transformations and the expected classes of products.

| Catalytic Method | Potential Transformation | Expected Product Class |

| Asymmetric Organocatalysis | Enantioselective Cyclization | Chiral Heterocycles (e.g., Pyridines, Pyrimidines) |

| Transition Metal Catalysis | Cross-Coupling Reactions | Functionalized Alkenes and Arenes |

| Domino Reactions | Multi-component Cycloadditions | Complex Polycyclic Systems |

Exploration of its Role in Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netnih.govyoutube.comrsc.org The synthesis and application of 3-dimethylamino-3-ethoxyacrylonitrile present several opportunities for the integration of greener methodologies.

A key focus will be the development of environmentally benign synthetic routes . This includes the use of greener solvents, such as water or bio-derived solvents, and the replacement of hazardous reagents with more sustainable alternatives. researchgate.netnih.gov For instance, research into the synthesis of α-aminonitriles via the Strecker reaction using indium powder in water as a catalyst provides a template for developing greener methods for related compounds. longdom.orgnih.govnih.gov The use of non-toxic cyanide sources, such as hexacyanoferrate, in the synthesis of α-aminonitriles also points towards safer synthetic protocols that could be adapted. rsc.org

Another avenue is the use of energy-efficient synthetic techniques . Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction rates and improve yields in various organic transformations, often under milder conditions. nih.gov Applying these techniques to the synthesis and transformations of 3-dimethylamino-3-ethoxyacrylonitrile could lead to more sustainable processes.

The table below outlines potential green chemistry approaches for the synthesis and use of this compound.

| Green Chemistry Principle | Application to 3-Dimethylamino-3-ethoxyacrylonitrile | Potential Benefit |

| Safer Solvents and Auxiliaries | Use of water or bio-based solvents in synthesis. nih.gov | Reduced environmental impact and toxicity. |

| Design for Energy Efficiency | Microwave or ultrasound-assisted reactions. nih.gov | Faster reactions, lower energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis. | Reduced reliance on fossil fuels. |

| Catalysis | Development of recyclable catalysts for transformations. | Waste reduction and improved process economy. |

Integration into Flow Chemistry Systems and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. tue.nljst.org.in The integration of the synthesis and transformations of 3-dimethylamino-3-ethoxyacrylonitrile into continuous flow systems is a logical next step in its development.

The sodiation of substituted acrylonitriles in a continuous flow setup has been successfully demonstrated, allowing for the synthesis of functionalized acrylonitriles. nih.govresearchgate.net This approach could be adapted for the continuous production and in-line functionalization of 3-dimethylamino-3-ethoxyacrylonitrile, enabling the safe handling of reactive intermediates and precise control over reaction parameters.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate reaction optimization and the discovery of new reaction pathways. researchgate.netresearchgate.net Such systems could be employed to rapidly screen catalysts and reaction conditions for the transformations of 3-dimethylamino-3-ethoxyacrylonitrile, leading to the rapid development of novel synthetic protocols. The use of membrane-based systems for gas-liquid reactions in flow could also be explored for transformations involving gaseous reagents. thieme-connect.de

The potential benefits of integrating this compound into flow systems are summarized in the table below.

| Flow Chemistry Aspect | Application | Advantage |

| Continuous Production | Synthesis of 3-dimethylamino-3-ethoxyacrylonitrile in a flow reactor. | Improved safety, consistency, and scalability. |

| In-line Functionalization | Telescoped reactions where the product of one step is directly used in the next. researchgate.net | Reduced purification steps and waste. |

| Automated Optimization | High-throughput screening of reaction conditions using automated flow systems. researchgate.net | Accelerated discovery of optimal synthetic routes. |

Potential in Materials Science Precursor Development

The unique combination of functional groups in 3-dimethylamino-3-ethoxyacrylonitrile makes it an intriguing candidate as a monomer or precursor for the synthesis of advanced materials. While direct applications in this area are not yet widely reported, its structural motifs suggest several promising research directions.

The acrylonitrile (B1666552) moiety is a well-known component of various polymers, such as polyacrylonitrile, which is used in the production of carbon fibers and acrylic fibers. youtube.comwikipedia.org The presence of the dimethylamino and ethoxy groups in 3-dimethylamino-3-ethoxyacrylonitrile could be exploited to create functional polymers with tailored properties. For example, the dimethylamino group can impart pH-responsiveness and chelating abilities, which are desirable in smart materials and adsorbents. mdpi.com

Furthermore, the ability of acrylonitrile derivatives to participate in copolymerization reactions opens up possibilities for creating novel copolymers. wikipedia.orgacs.org Copolymerization of 3-dimethylamino-3-ethoxyacrylonitrile with other monomers could lead to materials with a unique combination of properties, such as thermal responsiveness and photo-crosslinkability. mdpi.com The synthesis of polymers with amine functionalities is a growing area of research, with applications in drug delivery and gene therapy. nih.govrsc.orgrsc.org

The potential applications of this compound as a materials science precursor are outlined in the table below.

| Material Class | Potential Role of 3-Dimethylamino-3-ethoxyacrylonitrile | Potential Application |

| Functional Polymers | As a monomer in polymerization reactions. mdpi.com | pH-responsive hydrogels, smart coatings. |

| Copolymers | As a comonomer with other vinyl monomers. wikipedia.org | Materials with tunable thermal and optical properties. |

| Cross-linkable Resins | As a component in the synthesis of photo-cross-linkable polymers. mdpi.com | Micropatterning and microfabrication. |

| Precursor for Porous Materials | As a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). | Gas storage and separation. |

Q & A

Q. What are the optimal synthetic routes for 3-dimethylamino-3-ethoxyacrylonitrile, and how can reaction efficiency be monitored?

Answer: The compound is typically synthesized via dimerization of acrylic reagents or substitution reactions. A common method involves reacting methyl-3-(dimethylamino) acrylate in 1,2-dimethoxyethane with sulfuric acid at room temperature . Reaction progress should be monitored using thin-layer chromatography (TLC) to confirm completion. For oxidation or reduction steps, potassium permanganate (oxidation) or lithium aluminum hydride (LiAlH4, reduction) are standard reagents .

Q. How can researchers validate the purity and structural identity of 3-dimethylamino-3-ethoxyacrylonitrile?

Answer: Characterization requires multi-modal analytical techniques:

- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and acrylonitrile moiety (C≡N stretch at ~2200 cm⁻¹ in FTIR) .

- Melting Point Analysis : Compare observed values with literature data (e.g., 155°C for related acrylonitriles ).

- Mass Spectrometry : Verify molecular weight (96.13 g/mol for the base structure) .

Q. What are the stability considerations for storing and handling this compound?

Answer: The compound’s nitrile group is sensitive to moisture and heat. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the nitrile .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-dimethylamino-3-ethoxyacrylonitrile in nucleophilic substitutions?

Answer: Density Functional Theory (DFT) simulations can model the electron density of the acrylonitrile moiety, identifying electrophilic sites (e.g., β-carbon) prone to nucleophilic attack. Studies on similar compounds show that substituents like ethoxy groups modulate reactivity by altering charge distribution .

Key Insight:

The ethoxy group’s electron-donating effect reduces electrophilicity at the β-carbon compared to unsubstituted acrylonitriles, requiring stronger nucleophiles (e.g., Grignard reagents) for efficient substitution .

Q. What strategies resolve contradictions in reported reaction yields for acrylonitrile derivatives?

Answer: Yield discrepancies often arise from variations in:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.

- Catalyst Loading : Pd/Ni catalysts improve cross-coupling efficiency but require precise stoichiometry .

- Temperature Control : Exothermic reactions (e.g., LiAlH₄ reductions) need gradual reagent addition to avoid decomposition .

Case Study:

In synthesizing 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, substituting phosgene with trifluoroacetyl chloride increased safety and yield (85% vs. 60% ).

Q. How does substituent variation (e.g., ethoxy vs. methyl groups) impact biological activity in acrylonitrile-based inhibitors?

Answer: The ethoxy group in 3-dimethylamino-3-ethoxyacrylonitrile enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies with methyl-substituted analogs show a 2–3x increase in IC₅₀ values against kinase targets due to steric and electronic effects .

Q. What advanced techniques characterize reaction intermediates in acrylonitrile-based syntheses?

Answer:

- In Situ FTIR : Tracks real-time formation of intermediates (e.g., enamine adducts).

- X-ray Crystallography : Resolves stereochemistry in crystalline intermediates .

- HPLC-MS : Identifies low-abundance byproducts (e.g., dimerization artifacts) .

Q. How can researchers optimize solvent systems for large-scale acrylonitrile reactions?

Answer: Green chemistry principles recommend replacing toxic solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). For example, ethanol/water mixtures improve yield (78% vs. 65% in DMF) while reducing environmental impact .

Methodological Notes

- Contradictions in Evidence : Some synthetic routes (e.g., sulfuric acid vs. solid acid catalysts ) require validation via controlled reproducibility studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.